molecular formula C9H12 B8326281 5-Methylidenebicyclo[2.2.2]oct-2-ene CAS No. 19386-05-1

5-Methylidenebicyclo[2.2.2]oct-2-ene

Cat. No.: B8326281
CAS No.: 19386-05-1
M. Wt: 120.19 g/mol
InChI Key: XERADROWVPYPEM-UHFFFAOYSA-N
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Description

5-Methylidenebicyclo[2.2.2]oct-2-ene (CAS 19386-05-1) is a bridged bicyclic hydrocarbon of interest in advanced organic and materials chemistry research. This compound, with the molecular formula C9H14 and a molecular weight of 122.21 g/mol, features a rigid [2.2.2] bicyclic framework substituted with an exocyclic methylene group, which serves as a reactive site for further functionalization . Its defined structure makes it a valuable intermediate for constructing complex molecular architectures. Key physicochemical properties include a calculated boiling point of 425.66 K (152.51 °C) and a melting point of 234.47 K (-38.68 °C) . Thermodynamic data for research and process design includes a standard enthalpy of formation of 46.21 kJ/mol in the gas phase and a standard Gibbs free energy of formation of 205.24 kJ/mol . The compound's temperature-dependent heat capacity (Cp,gas) ranges from 213.90 J/mol×K at 425.66 K to 297.58 J/mol×K at 637.47 K . Potential research applications for this compound span multiple fields. It can be explored as a synthetic precursor for novel cooling agents, given that structurally similar substituted bicyclo[2.2.2]oct-2-ene derivatives are patented for their cooling sensory properties . In materials science, its strained and rigid backbone is suitable for developing polymers with unique properties through cationic polymerization routes, analogous to other olefinic systems . Furthermore, the exocyclic double bond is a potential site for organometallic coordination and complexation, as demonstrated by iron carbonyl complexes formed with related tetrakis(methylene)bicyclo[2.2.2]oct-2-ene structures . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any consumer applications. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound using appropriate personal protective equipment and under standard laboratory safety protocols.

Properties

CAS No.

19386-05-1

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

5-methylidenebicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C9H12/c1-7-6-8-2-4-9(7)5-3-8/h2,4,8-9H,1,3,5-6H2

InChI Key

XERADROWVPYPEM-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2CCC1C=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Effects : Exo vs. endo isomers exhibit distinct NMR shifts. For example, the cyclopropyl methine carbon in 5-cyclopropyl derivatives resonates at 18.1 ppm (endo) vs. 15.6 ppm (exo) .
  • Synthetic Challenges: 5-Methylbicyclo[2.2.2]oct-2-ene resists Ziegler-type polymerization, unlike camphene or 5-methylnorbornene, likely due to steric hindrance .

Thermodynamic and Kinetic Behavior

Property Bicyclo[2.2.2]oct-2-ene 5-Methyl Analogs 5-Ethyl Analogs
ΔfH°(gas) 86.5 kJ/mol N/A N/A
S°(gas) 292.6 J/mol·K N/A N/A
Thermal Isomerization Forms cyclohexadiene/ethylene via diradical intermediates Rearrangement to bicyclo[5.2.2]undecadiene via CPC pathways Converts to bicyclo[4.2.2]deca-3,7-diene

Reactivity Trends :

  • Cyclopropylcarbinyl (CPC) Rearrangement : Observed in 5-cyclopropyl derivatives, leading to bicyclo[5.2.2]undecadiene via diradical intermediates .
  • Vinyl Substituents : 5-Vinyl derivatives undergo sigmatropic shifts, producing isomers like bicyclo[2.2.2]oct-5-en-2-carboxaldehyde .

Preparation Methods

Classical Diels–Alder Reactions

The Diels–Alder reaction between electron-deficient dienophiles and cyclic dienes remains the most widely used method for constructing bicyclo[2.2.2]octene frameworks. For 5-methylidene derivatives, α-substituted acrylonitriles or acrylates serve as effective dienophiles. A notable example involves the reaction of (cyclohexa-1,5-dien-1-yloxy)trimethylsilane with α-chloroacrylonitrile under Lewis acid catalysis, yielding the bicyclic adduct in 44% yield after six steps. Key advantages include stereochemical control and compatibility with functional groups.

Silyloxy Diene Strategies

2-Trimethylsilyloxy-1,3-cyclohexadiene reacts with α-acetoxyacrylonitrile to form bicyclo[2.2.2]octane intermediates. Subsequent desilylation and hydrolysis yield the dione precursor, which undergoes methylenation via Wittig or Peterson olefination. This method achieves up to 78% yield for the final methylidene product but requires stringent anhydrous conditions.

Carbohalogenation of Cyclic Enynols

Iron(III)-Promoted Chlorination

Lewis acid-mediated carbohalogenation offers a streamlined route. Treatment of C-4-(3-aryl-prop-2-ynyl)-tethered 2-enynols with FeCl₃ in dichloromethane induces cyclization and halogen transfer, producing (E)-5-chloro(phenyl)methylenebicyclo[2.2.2]oct-2-ene in 85% yield. The reaction proceeds within minutes at ambient temperature, favoring the E-isomer (E/Z > 20:1).

Bromination and Fluorination

Analogous reactions with FeBr₃ or BF₃·OEt₂ yield bromo- and fluoro-methylidene derivatives. For example, FeBr₃-mediated bromination of 1-phenyl-2,6-enynol affords 5-bromo(phenyl)methylenebicyclo[2.2.2]oct-2-ene in 89% yield. Fluorination using BF₃·OEt₂ requires silyl-protected enynols but achieves 72% yield with high stereoselectivity.

Dichlorocarbene Additions

Norbornene-Based Synthesis

Dichlorocarbene generated from chloroform and a strong base (e.g., NaOH) reacts with norbornene to form a bicyclo[2.2.1] intermediate. Rearrangement via carbocation intermediates followed by dechlorination yields 5-methylidenebicyclo[2.2.2]oct-2-ene. This method, while scalable, suffers from moderate yields (50–60%) due to competing polymerization side reactions.

Comparative Analysis of Methods

Method Starting Materials Yield (%) Reaction Time Key Advantages
Diels–AlderCyclohexadiene, acrylonitriles44–782.5–24 hHigh stereocontrol; functional group tolerance
CarbohalogenationEnynols, FeX₃/BF₃·OEt₂72–891–30 minRapid; excellent E/Z selectivity
DichlorocarbeneNorbornene, CHCl₃50–606–12 hScalable; inexpensive reagents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methylidenebicyclo[2.2.2]oct-2-ene, and how can reaction conditions be optimized?

  • Methodology : Utilize Diels-Alder reactions with substituted dienophiles (e.g., maleic anhydride) and bicyclic dienes. Thermodynamic control at elevated temperatures (e.g., 560 K) favors endo selectivity, as observed in bicyclo[2.2.2]oct-2-ene derivatives . Monitor reaction progress via gas chromatography (GC) or NMR to optimize catalyst loading (e.g., Lewis acids) and solvent polarity.
  • Data Validation : Confirm product identity via X-ray crystallography (e.g., as demonstrated for polycyclic azoalkanes in ) and cross-validate with DFT-calculated bond angles .

Q. How can the purity and structural integrity of this compound be reliably characterized?

  • Analytical Workflow :

  • NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in bicyclic systems.
  • Mass Spectrometry : Compare experimental m/z values with theoretical molecular weights (e.g., C₉H₁₂ for bicyclo[2.2.2]oct-2-ene derivatives) .
  • Elemental Analysis : Verify %C and %H within ±0.3% of calculated values.

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in [3,3]-sigmatropic rearrangements?

  • Experimental Design : Perform kinetic isotope effect (KIE) studies using deuterated analogs to probe transition states. Compare activation energies (Δ‡H) with computational models (e.g., DFT at B3LYP/6-31G* level).
  • Case Study : notes that ester-substituted bicyclo[2.2.2]oct-2-enes undergo nitrosation followed by sigmatropic rearrangement. Apply similar protocols to track migratory aptitudes of substituents .

Q. How do steric and electronic effects influence the regioselectivity of electrophilic additions to this compound?

  • Methodology :

  • Electrophilic Bromination : Use NBS in CCl₄ under UV light; analyze regiochemistry via X-ray (e.g., brominated derivatives in ).
  • Computational Modeling : Map electrostatic potential surfaces (EPS) to predict reactive sites. Correlate with experimental yields .

Q. What safety protocols are critical for handling this compound derivatives in high-energy reactions?

  • Risk Mitigation :

  • Thermal Stability : Avoid temperatures >200°C to prevent decomposition (e.g., CO/CO₂ release noted in bicyclo[2.2.1]hept-2-ene safety data) .
  • Personal Protective Equipment (PPE) : Use flame-resistant lab coats and static-dissipative gloves when handling volatile intermediates .

Key Research Challenges

  • Stereochemical Control : The rigid bicyclic framework complicates enantioselective synthesis. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis .
  • Divergent Reactivity : The methylidene group may participate in cycloadditions or act as a radical acceptor. Probe using EPR spectroscopy with DPPH• or DBO fluorescence assays .

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